REACTION_SMILES
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[Cl:18][CH2:19][Cl:20].[F:21][C:22]([F:23])([F:24])[C:25]([OH:26])=[O:27].[s:1]1[c:2]([CH:6]2[CH2:7][N:8]([C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[CH2:9][CH2:10]2)[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH:6]2[CH2:7][NH:8][CH2:9][CH2:10]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(c2cccs2)C1
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Name
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Type
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product
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Smiles
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c1csc(C2CCNC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |